molecular formula C16H22O4 B11714693 Mono(1-methylheptyl) phthalate CAS No. 68296-97-9

Mono(1-methylheptyl) phthalate

Cat. No.: B11714693
CAS No.: 68296-97-9
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

Mono(1-methylheptyl) phthalate, also known as 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester, is a phthalate ester. Phthalate esters are widely used as plasticizers in the production of flexible plastics. This compound is a derivative of phthalic acid and is known for its role in various industrial applications.

Preparation Methods

Mono(1-methylheptyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Mono(1-methylheptyl) phthalate undergoes several types of chemical reactions:

    Hydrolysis: This reaction is catalyzed by both acids and bases, leading to the formation of phthalic acid and 1-methylheptanol.

    Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and 1-methylheptanol.

Scientific Research Applications

Mono(1-methylheptyl) phthalate has several scientific research applications:

    Chemistry: It is used as a plasticizer in the production of flexible plastics, which are essential in various chemical processes.

    Biology: Research has shown that phthalate esters can interact with biological systems, making them useful in studies related to endocrine disruption and other biological effects.

    Medicine: The compound is studied for its potential effects on human health, particularly in relation to its role as an endocrine disruptor.

    Industry: It is widely used in the production of consumer goods, including packaging materials, toys, and medical devices.

Mechanism of Action

Mono(1-methylheptyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and intracellular signaling pathways. This disruption can lead to various health effects, including reproductive and developmental issues.

Comparison with Similar Compounds

Mono(1-methylheptyl) phthalate is similar to other phthalate esters, such as mono(2-ethylhexyl) phthalate and monobenzyl phthalate. it is unique in its specific ester group, which imparts different physical and chemical properties. For example, mono(2-ethylhexyl) phthalate is known for its higher toxicity and stronger endocrine-disrupting effects compared to this compound.

Similar compounds include:

  • Mono(2-ethylhexyl) phthalate
  • Monobenzyl phthalate
  • Butylbenzyl phthalate
  • Di(2-ethylhexyl) phthalate

These compounds share similar structures but differ in their ester groups, leading to variations in their applications and effects.

Properties

CAS No.

68296-97-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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